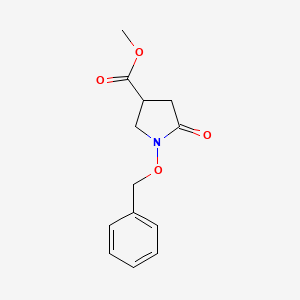
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester
説明
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often synthesized through esterification, a reaction between an alcohol and a carboxylic acid .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esters undergo several types of reactions. One of the most common is hydrolysis, which is the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .
科学的研究の応用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
-
Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
-
Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
将来の方向性
The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions for the use of boronic esters, including “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester”, in organic synthesis .
特性
IUPAC Name |
methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRONHHYSBFOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



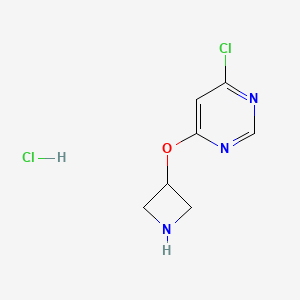
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
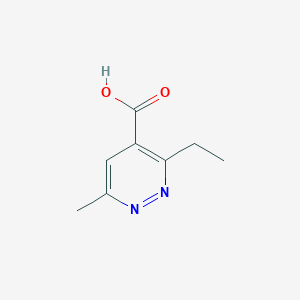
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
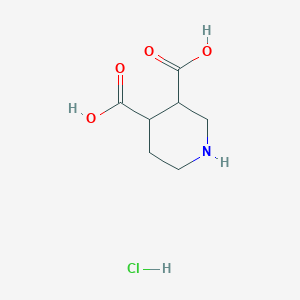

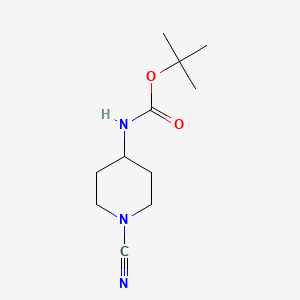
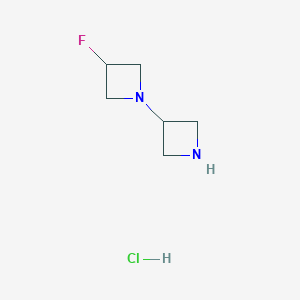


![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)